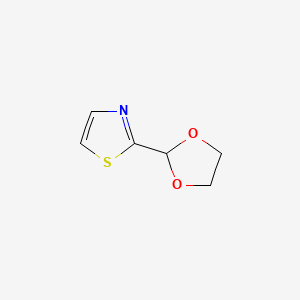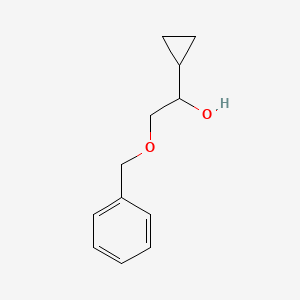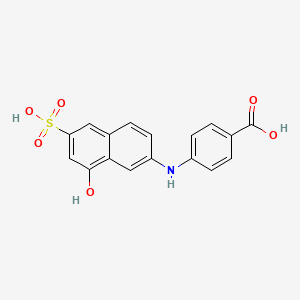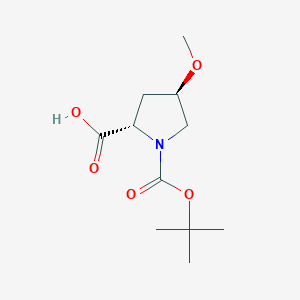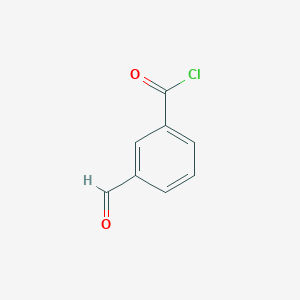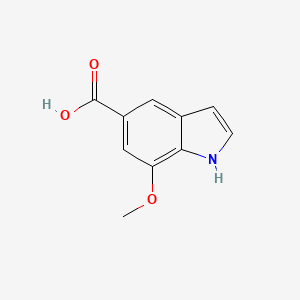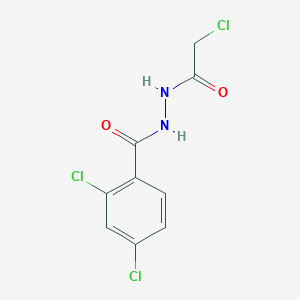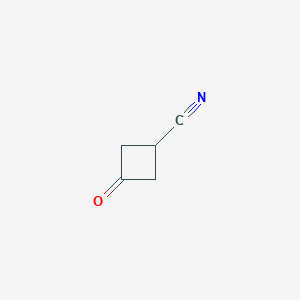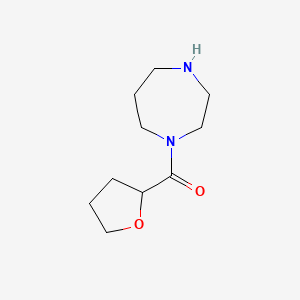
6-Methylpyridine-3-carboxamidine
Übersicht
Beschreibung
6-Methylpyridine-3-carboxamidine, also known as 6-Methylnicotinimidamide, is a heterocyclic organic compound . It has a molecular weight of 135.166460 g/mol and a molecular formula of C7H9N3 . The IUPAC name for this compound is 6-methylpyridine-3-carboximidamide .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-3-carboxamidine contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine . The canonical SMILES string for this compound is CC1=NC=C(C=C1)C(=N)N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methylpyridine-3-carboxamidine are not available, pyridinium salts, which are structurally similar, have been studied extensively for their reactivity .Physical And Chemical Properties Analysis
6-Methylpyridine-3-carboxamidine is soluble in water at a concentration of 50 mg/mL . The compound is clear to slightly hazy, and colorless to light yellow .Wissenschaftliche Forschungsanwendungen
1. Fluorescent Labeling in Analytical Chemistry
- 6-Methylpyridine-3-carboxamidine derivatives have been utilized in fluorescent labeling reagents for quantitative analysis. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, showed promising properties as a labeling reagent in the analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
2. Medicinal Chemistry for Cancer Treatment
- In the field of medicinal chemistry, modifications of pyridine structures, including those similar to 6-Methylpyridine-3-carboxamidine, have been explored for cancer treatment. An example is the use of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in prostate cancer treatment (Linton et al., 2011).
3. Synthesis of Pteridines
- 6-Methylpyridine-3-carboxamidine and its derivatives have been used in the synthesis of pteridines, compounds that have various biological activities. Studies include the synthesis of 3,4-dihydropteridines and their oxidation to pteridines, including 6-methylpteridine (Albert & Ohta, 1970).
4. Synthesis of Potential Inhibitors
- Derivatives of 6-Methylpyridine-3-carboxamidine have been synthesized as potential inhibitors of ribonucleotide diphosphate reductase, a key enzyme in nucleotide biosynthesis. These compounds incorporate a radical trap into a nucleoside structure (Currid & Wightman, 1997).
5. Optimization of Biological Properties
- Chemical modification of pyridine moieties in molecules has been investigated for optimizing biological properties, such as analgesic effects. This includes studying the displacement of the methyl group in specific positions of pyrido[1,2-a]pyrimidine nuclei (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
6. Antimicrobial Activity Studies
- Research has also been conducted on the antimicrobial activity of derivatives of 6-Methylpyridine-3-carboxamidine. This includes studies on novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Safety And Hazards
While specific safety and hazard information for 6-Methylpyridine-3-carboxamidine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, 6-Methylpyridine-3-carboxamide, a related compound, is known to cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
6-methylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLMEHNMGUDFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551742 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3-carboxamidine | |
CAS RN |
201937-20-4 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
